molecular formula C16H27NO4 B12848822 Methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate

Methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B12848822
M. Wt: 297.39 g/mol
InChI Key: FAIMNKMVDDVCEE-UHFFFAOYSA-N
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Description

Chemical Structure: Methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate (CAS: 943845-74-7) is a bicyclic compound featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 4-position and a methyl ester at the 1-position of the bicyclo[2.2.2]octane scaffold. Its molecular formula is C₁₅H₂₅NO₄ (MW: 283.36 g/mol) .

Synthetic Role: This compound is a key intermediate in multistep organic syntheses. For example, it undergoes benzylation via sodium hydride and benzyl bromide to form methyl 4-(benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate (82% yield) . Subsequent reduction with LiBH₄ yields hydroxymethyl derivatives for further functionalization .

Properties

IUPAC Name

methyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[2.2.2]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-14(2,3)21-13(19)17-11-15-5-8-16(9-6-15,10-7-15)12(18)20-4/h5-11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIMNKMVDDVCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate typically involves a multi-step process. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process involves a tandem reaction that provides access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with high enantioselectivity . The reaction is mediated by an organic base and operates under mild conditions, making it operationally simple and efficient .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogens (e.g., Br₂) in the presence of a catalyst or nucleophiles like sodium azide (NaN₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Organic Synthesis Applications

Methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate is primarily utilized as an intermediate in organic synthesis:

  • Pharmaceutical Development : The Boc protecting group allows for selective deprotection under mild conditions, facilitating further reactions necessary for synthesizing complex pharmaceuticals. This compound can serve as a precursor for various bioactive molecules, enhancing the efficiency of drug discovery processes .
  • Chemical Transformations : Its ability to undergo nucleophilic substitutions and other functional group modifications makes it valuable in constructing diverse chemical entities. Researchers have employed this compound to synthesize derivatives with varying biological activities, expanding the scope of medicinal chemistry .

Recent studies have begun to explore the biological implications of this compound:

  • Anticancer Potential : Preliminary research indicates that derivatives of bicyclic compounds similar to this one exhibit anticancer properties by inducing apoptosis in cancer cell lines. The structural features may influence interactions with biological targets such as enzymes involved in cell proliferation .
  • G Protein-Coupled Receptor Modulation : Compounds with similar structures have been investigated for their ability to modulate G protein-coupled receptors (GPCRs), which are critical targets in drug development due to their role in various physiological processes . this compound may hold potential as a lead compound for developing new GPCR-targeted therapies.

Case Studies and Research Findings

A review of recent literature highlights specific case studies that underscore the applications of this compound:

Study FocusDescriptionKey Findings
Anticancer ActivityInvestigation of bicyclic aminesCompounds structurally related to this compound showed significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .
GPCR TargetingProfiling compounds for GPCR activityStudies utilizing deep learning techniques revealed that derivatives could effectively interact with GPCRs, indicating a pathway for drug discovery targeting these receptors .

Mechanism of Action

The mechanism of action of methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Physical Properties :

  • Appearance : White solid .
  • ¹H NMR (CDCl₃) : δ 4.32 (s, 1H, NH), 3.63 (s, 3H, OCH₃), 1.95–1.76 (m, 12H, bicyclo ring protons), 1.42 (s, 9H, Boc group) .
  • Safety : Classified with GHS warnings H315 (skin irritation) and H319 (eye irritation) .

Comparison with Structurally Similar Compounds

Methyl 4-(Methylamino)bicyclo[2.2.2]octane-1-carboxylate

  • CAS: 774487-83-1 | Formula: C₁₁H₁₉NO₂ | MW: 197.27 g/mol .
  • Key Differences: Lacks the Boc-protecting group; features a secondary methylamino (-NHCH₃) group instead of Boc-aminomethyl.
  • Applications : Used in medicinal chemistry as a building block.
  • Safety : GHS warnings include skin/eye irritation (H315, H319) .

Methyl 4-Aminobicyclo[2.2.2]octane-1-carboxylate Hydrochloride

  • CAS: 135908-43-9 | Formula: C₁₀H₁₈ClNO₂ | MW: 219.71 g/mol .
  • Key Differences : Deprotected primary amine (-NH₂) in hydrochloride salt form.
  • Synthetic Role: Generated via hydrogenolysis of Boc or Cbz analogs (e.g., using Pd(OH)₂/C in methanol) .
  • Storage : Requires inert gas (N₂/Ar) and refrigeration .

Methyl 4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate

  • CAS: Not specified | Formula: C₁₈H₂₃NO₄ | MW: 318.38 g/mol .
  • Key Differences : Benzyloxycarbonyl (Cbz) protecting group instead of Boc.
  • Synthesis : Prepared via carbamate formation, yielding 95% purity .
  • LC/MS : m/z 318 (M+H)⁺ .

Methyl 4-(Iodomethyl)bicyclo[2.2.2]octane-1-carboxylate

  • CAS : 1561865-37-9 | Formula : C₁₁H₁₇IO₂ | MW : 308.16 g/mol .
  • Key Differences: Iodomethyl (-CH₂I) substituent instead of Boc-aminomethyl.
  • Applications : Used in nucleophilic substitution reactions.
  • Physical Properties : Predicted density 1.622 g/cm³; boiling point 304.5°C .

Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate

  • CAS : 2245109-85-5 | Formula : C₁₆H₂₇BO₄ | MW : 294.19 g/mol .
  • Key Differences : Boronate ester for Suzuki-Miyaura cross-coupling.
  • Purity : ≥97% | Applications : Key in synthesizing biaryl structures .

Comparative Analysis Table

Compound Name (CAS) Functional Group Molecular Formula Molecular Weight Key Applications/Synthetic Role Safety Profile (GHS)
Target Compound (943845-74-7) Boc-protected aminomethyl, ester C₁₅H₂₅NO₄ 283.36 Intermediate for benzylation/reduction H315, H319
Methyl 4-(Methylamino)... (774487-83-1) Methylamino, ester C₁₁H₁₉NO₂ 197.27 Medicinal chemistry building block H315, H319
4-Amino... Hydrochloride (135908-43-9) Free amine (HCl salt), ester C₁₀H₁₈ClNO₂ 219.71 Deprotected intermediate Store under inert gas
Cbz-Protected Analog Cbz-protected amino, ester C₁₈H₂₃NO₄ 318.38 Alternative protecting group strategy Not specified
Iodomethyl Derivative (1561865-37-9) Iodomethyl, ester C₁₁H₁₇IO₂ 308.16 Halogenation reactions No data available
Boronate Ester (2245109-85-5) Boronate ester, ester C₁₆H₂₇BO₄ 294.19 Cross-coupling reactions ≥97% purity

Biological Activity

Methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate, commonly referred to as TBOC-bicyclo[2.2.2]octane, is a bicyclic compound with significant implications in organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclo[2.2.2]octane structure, characterized by its saturated hydrocarbon framework consisting of two fused cyclopropane rings. The presence of a tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in various solvents. Its molecular formula is C15H25NO4C_{15}H_{25}NO_{4} with a molecular weight of approximately 283.36 g/mol .

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the bicyclic framework and the introduction of the Boc group. The following table summarizes the key steps involved in its synthesis:

StepReaction TypeKey ReagentsOutcome
1FormationCyclopropane derivativesBicyclic structure
2AminationBoc-protected aminesIntroduction of Boc group
3EsterificationCarboxylic acidsFinal product formation

Biological Activity

While specific biological activities directly attributed to this compound are not extensively documented, its role as an intermediate in the synthesis of bioactive compounds is noteworthy. The compound's structural features allow it to serve as a versatile building block for developing pharmaceuticals with desired properties.

Case Studies and Research Findings

  • Pharmaceutical Applications : Research indicates that compounds with similar bicyclic structures exhibit varied biological activities, including antimicrobial and anticancer properties. For instance, derivatives of bicyclo[2.2.2]octane have shown potential in targeting specific cancer cell lines, suggesting that TBOC-bicyclo[2.2.2]octane may also possess similar capabilities when modified appropriately .
  • Mechanistic Studies : A study on structurally related compounds revealed that modifications to the bicyclic framework can significantly influence biological activity through alterations in receptor binding affinity and metabolic stability . This suggests that TBOC-bicyclo[2.2.2]octane could be optimized for enhanced biological efficacy.
  • Comparative Analysis : The following table compares TBOC-bicyclo[2.2.2]octane with other related compounds based on their structural features and potential biological activities:
Compound NameStructure TypeKey FeaturesPotential Activity
Methyl 4-amino-bicyclo[2.2.2]octane-1-carboxylateBicyclic AmineLacks Boc protection; may have different reactivityAnticancer activity
4-(Aminomethyl)-bicyclo[2.2.2]octaneBicyclic AmineDifferent functional groups; potential different biological activityAntimicrobial properties
4-(tert-Butoxycarbonyl)aminobicyclo[3.3.1]nonan-9-oneBicyclic KetoneSimilar Boc protection; different bicyclic frameworkNeuroprotective effects

Q & A

Q. What are the common synthetic routes and purification methods for Methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate?

The compound is typically synthesized via multi-step protocols involving:

  • Boc-protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine functionality, as seen in structurally similar derivatives like methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate .
  • Coupling reactions : For example, esterification or amide bond formation using reagents like DCC or EDCI, analogous to methods used for methyl 4-(pyridin-4-yl)bicyclo[2.2.2]octane-1-carboxylate synthesis .
  • Purification : Flash column chromatography (e.g., using petroleum ether/EtOAc gradients) is standard, yielding purity >95% as confirmed by NMR .

Q. How does the Boc group influence reactivity in this compound?

The Boc group serves dual roles:

  • Protection : It shields the primary amine during synthetic steps, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidation) .
  • Steric effects : Its bulky tert-butyl moiety can influence regioselectivity in subsequent reactions, as observed in bicyclo[2.2.2]octane derivatives during coupling or functionalization .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the bicyclo[2.2.2]octane scaffold, Boc-group integration, and ester functionality (e.g., methyl carboxylate at ~3.6 ppm in 1^1H NMR) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 316.35 g/mol for C17_{17}H20_{20}N2_2O4_4) .
  • HPLC : To assess purity, particularly for intermediates prone to decomposition .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for bicyclo[2.2.2]octane-1-carboxylates?

Enantioselective methods under metal-free conditions have been reported for related bicyclo[2.2.2]octane derivatives:

  • Tandem reactions : A chiral organic base (e.g., quinine-derived catalysts) mediates asymmetric induction via an open transition state, achieving >90% enantiomeric excess (ee) .
  • Chiral auxiliaries : Use of Boc-protected amines with stereogenic centers can direct asymmetric cyclization, as demonstrated in platencin synthesis .

Q. What strategies enable late-stage functionalization of the bicyclo[2.2.2]octane core?

  • C–H activation : Copper-catalyzed intermolecular functionalization of unactivated C(sp3^3)-H bonds, as shown for methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate, could be adapted for introducing aryl or heteroaryl groups .
  • Cross-coupling : Suzuki-Miyaura reactions using boronate esters (e.g., methyl 4-(pinacolatoboryl)bicyclo[2.2.2]octane-1-carboxylate) enable arylation at the 4-position .

Q. How stable is the Boc group under acidic or basic conditions?

  • Acid sensitivity : The Boc group is cleaved under strong acidic conditions (e.g., TFA or HCl in dioxane), as noted in safety data for related bicyclo[2.2.2]octane derivatives .
  • Base stability : It remains intact under mild basic conditions (e.g., NaHCO3_3), making it compatible with ester hydrolysis or saponification steps .

Q. What mechanistic insights exist for bicyclo[2.2.2]octane ring formation?

  • Tandem cyclization : A proposed mechanism involves sequential [4+2] cycloaddition and ring contraction, facilitated by strain release in the bicyclo[2.2.2]octane system .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states in cyclization steps .

Q. Can X-ray crystallography resolve the solid-state structure of this compound?

While direct data for this compound is limited, X-ray structures of analogous bicyclo[2.2.2]octane derivatives (e.g., methyl 4-hydroxymethyl variants) confirm chair-like conformations and equatorial positioning of substituents .

Notes

  • Avoid commercial suppliers (e.g., benchchem.com ) per guidelines.
  • Methodological answers prioritize peer-reviewed protocols (e.g., enantioselective synthesis , C–H activation ).
  • Advanced questions emphasize mechanistic and functionalization challenges unique to the bicyclo[2.2.2]octane scaffold.

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